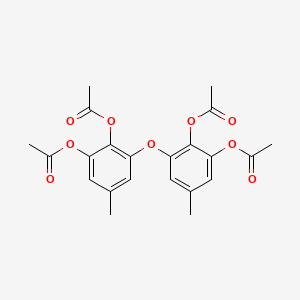
Violaceol I tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Violaceol I tetraacetate is a derivative of violaceol I, a secondary metabolite isolated from marine-derived fungal species. This compound has garnered interest due to its unique biological activities, particularly its role as an actin inhibitor, which has implications in cell shape modulation and potential anti-tumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Violaceol I and its derivatives, including violaceol I tetraacetate, are typically isolated from fungal species such as Emericella violacea and Trichoderma polyalthiae. The isolation process involves culturing the fungi, extracting the metabolites, and purifying them using chromatographic techniques . The tetraacetate derivative is obtained through acetylation of violaceol I, followed by preparative thin-layer chromatography .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through the aforementioned synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Violaceol I tetraacetate undergoes various chemical reactions, including:
Reduction: Specific reducing agents can be employed to modify the functional groups within the molecule.
Substitution: The acetyl groups in this compound can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in acetic acid or pyridine is used for oxidative cleavage.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cleavage with lead tetraacetate can yield carbonyl compounds .
Applications De Recherche Scientifique
Violaceol I tetraacetate has several scientific research applications:
Chemistry: It serves as a model compound for studying oxidative cleavage and other chemical reactions.
Biology: The compound is used to investigate the role of actin in cell shape modulation and tumorigenesis
Medicine: Due to its actin-inhibiting properties, this compound is being explored for its potential as an anti-tumor agent
Industry: While not yet widely used industrially, its unique properties make it a candidate for future applications in pharmaceuticals and biotechnology.
Mécanisme D'action
Violaceol I tetraacetate exerts its effects primarily through the inhibition of actin polymerization. It increases the calcium ion concentration inside cells, leading to F-actin aggregation and cell shape elongation . The compound strongly associates with G-actin, preventing its polymerization into F-actin, which is crucial for various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytochalasins: These are well-known actin inhibitors that bind to actin filaments, blocking cytokinesis and inducing apoptosis in tumor cells.
Jasplakinolide: Another actin inhibitor that stabilizes actin filaments and prevents their depolymerization.
Uniqueness
Violaceol I tetraacetate is unique due to its dual role in increasing intracellular calcium concentration and inhibiting actin polymerization. This dual mechanism provides a distinct approach to modulating cell shape and function, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Numéro CAS |
68380-39-2 |
|---|---|
Formule moléculaire |
C22H22O9 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
[2-acetyloxy-3-(2,3-diacetyloxy-5-methylphenoxy)-5-methylphenyl] acetate |
InChI |
InChI=1S/C22H22O9/c1-11-7-17(27-13(3)23)21(29-15(5)25)19(9-11)31-20-10-12(2)8-18(28-14(4)24)22(20)30-16(6)26/h7-10H,1-6H3 |
Clé InChI |
GHNQXMCRNRWXDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C(=CC(=C2)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


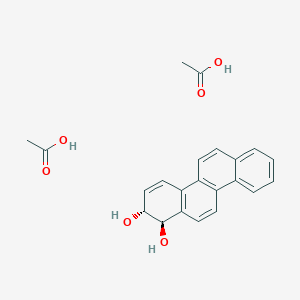
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)

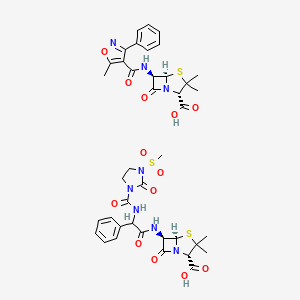
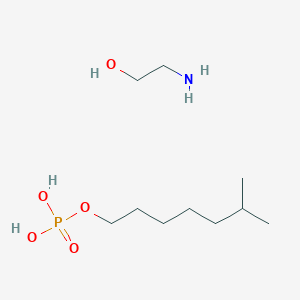
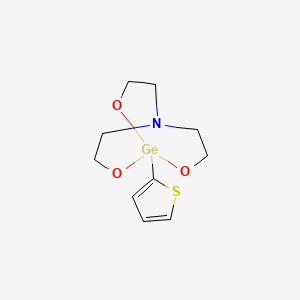
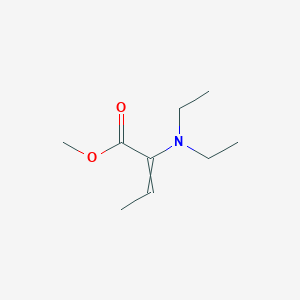

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
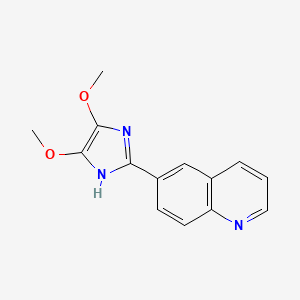
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)
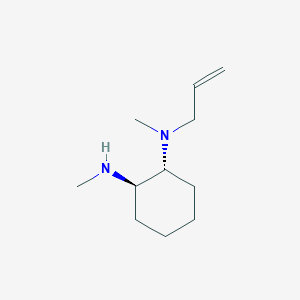
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
